2-Bromobenzenesulfonyl chloride

Catalog No.
S1531573
CAS No.
2905-25-1
M.F
C6H4BrClO2S
M. Wt
255.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobenzenesulfonyl chloride

CAS Number

2905-25-1

Product Name

2-Bromobenzenesulfonyl chloride

IUPAC Name

2-bromobenzenesulfonyl chloride

Molecular Formula

C6H4BrClO2S

Molecular Weight

255.52 g/mol

InChI

InChI=1S/C6H4BrClO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H

InChI Key

VFPWGZNNRSQPBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)S(=O)(=O)Cl)Br

Synonyms

o-Bromobenzenesulfonyl Chloride; 2-Bromobenzene-1-sulfonyl Chloride; 2-Bromobenzenesulfonyl Chloride; 2-Bromophenylsulfonyl Chloride; o-Bromobenzenesulfonyl Chloride;

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)Cl)Br

The exact mass of the compound 2-Bromobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromobenzenesulfonyl chloride (CAS 2905-25-1) is a bifunctional aromatic building block characterized by a highly reactive sulfonyl chloride group and an ortho-positioned bromine atom [1]. In industrial and laboratory procurement, it is primarily selected as a dual-action electrophile for the synthesis of complex sulfonamides, benzosultams, and thiochromenones[2]. The sulfonyl chloride moiety allows for rapid, high-yield formation of sulfonamides via reaction with amines, while the ortho-bromine serves as an essential handle for subsequent transition-metal-catalyzed cross-coupling and intramolecular cyclization[3]. Its predictable reactivity profile makes it a mainstream precursor for pharmaceutical intermediates and advanced agrochemicals.

Substituting 2-bromobenzenesulfonyl chloride with its isomers or chlorinated analogs fundamentally disrupts downstream synthetic viability [1]. The para-isomer (4-bromobenzenesulfonyl chloride) is geometrically incapable of undergoing the intramolecular cyclizations required to form ortho-fused heterocycles like dibenzosultams[2]. Furthermore, attempting to substitute the bromine atom with chlorine (using 2-chlorobenzenesulfonyl chloride) severely impairs cross-coupling efficiency [1]. The higher bond dissociation energy of the C-Cl bond often renders it inert under standard palladium or nickel catalysis conditions, leading to reaction failure or forcing the use of harsh, process-unfriendly conditions. Consequently, for tandem sulfonylation-cyclization workflows, 2-bromobenzenesulfonyl chloride is a strictly required, non-substitutable precursor.

Catalytic Cross-Coupling Viability vs. 2-Chlorobenzenesulfonyl Chloride

In the synthesis of thiochromenones via nickel-catalyzed one-pot carbonylation with alkynes, the choice of the ortho-halogen is critical. 2-Bromobenzenesulfonyl chloride successfully undergoes reduction and subsequent carbonylative coupling to yield the target thiochromenones in up to 76% yield[1]. In direct contrast, when 2-chlorobenzenesulfonyl chloride is subjected to the exact same optimized catalytic conditions, the reaction fails completely to produce the target heterocycle, yielding only a desulfide intermediate[1].

Evidence DimensionTarget heterocycle yield in Ni-catalyzed carbonylation
Target Compound DataUp to 76% yield
Comparator Or Baseline2-Chlorobenzenesulfonyl chloride (0% yield, reaction failure)
Quantified DifferenceComplete restoration of catalytic viability (76% vs. 0%)
ConditionsNiCl2 catalyst, Mo(CO)6, Na2CO3, DMF, 120 °C, 24 h

Buyers must procure the bromo-variant for transition-metal catalyzed tandem reactions, as the chloro-analog is catalytically inert under these mild conditions.

Intramolecular Cyclization Capacity vs. Para-Substituted Isomers

The synthesis of medium-ring heterocycles, such as benzosultams, relies on the precise ortho-relationship of the reactive groups. 2-Bromobenzenesulfonyl chloride readily forms intermediate sulfonamides that undergo intramolecular Sonogashira or Heck-type cyclizations, delivering fused sultams in excellent yields (typically 74–94%)[1]. The baseline alternative, 4-bromobenzenesulfonyl chloride, cannot undergo this intramolecular ring closure due to the para-substitution pattern, resulting in a 0% yield for ortho-fused polyheterocycles [1].

Evidence DimensionYield of ortho-fused sultam/heterocycle
Target Compound Data74–94% yield
Comparator Or Baseline4-Bromobenzenesulfonyl chloride (0% yield)
Quantified DifferenceAbsolute requirement for ortho-geometry to achieve cyclization
ConditionsTandem sulfonylation followed by transition-metal catalyzed intramolecular cyclization

Procurement for fused-ring heterocycle synthesis strictly requires the ortho-isomer, as para- or meta-isomers are structurally incapable of the required ring closure.

Bifunctional Utility vs. Unsubstituted Benzenesulfonyl Chloride

Unsubstituted benzenesulfonyl chloride is limited to simple sulfonylation. In contrast, 2-bromobenzenesulfonyl chloride provides a dual-reaction pathway. After initial sulfonamide formation (which occurs in 84-98% yield), the retained ortho-bromine atom allows for late-stage functionalization via cross-coupling [1]. This bifunctionality eliminates the need for multi-step, low-yield ortho-lithiation or direct halogenation of pre-formed benzenesulfonamides, streamlining the process chemistry workflow for biaryl sulfonamides [2].

Evidence DimensionDownstream cross-coupling capability
Target Compound DataHighly reactive C-Br handle retained post-sulfonylation
Comparator Or BaselineBenzenesulfonyl chloride (Lacks cross-coupling handle)
Quantified DifferenceEnables direct transition-metal functionalization without additional halogenation steps
ConditionsStandard laboratory or industrial multi-step synthesis workflows

Selecting the bromo-substituted precursor reduces overall synthetic steps and improves process efficiency when building complex biaryl or functionalized sulfonamides.

Synthesis of Fused Benzosultams and Dibenzosultams

Directly leveraging its ortho-geometry, this compound is the optimal precursor for synthesizing benzosultams via tandem sulfonylation and intramolecular cyclization, critical for developing multi-target drug scaffolds[1].

Precursor for Thiochromenones via Carbonylation

Due to the specific reactivity of the C-Br bond under nickel catalysis, it serves as the essential starting material for the one-pot carbonylative synthesis of thiochromenones, a reaction where chlorinated analogs fail [2].

Development of Biaryl-Sulfonamide Pharmaceutical Intermediates

The retained ortho-bromine handle allows for efficient downstream Suzuki or Heck cross-coupling, making it the preferred building block for complex biaryl sulfonamides without requiring harsh late-stage halogenation steps [3].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (85.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Bromobenzenesulphonyl chloride

Dates

Last modified: 08-15-2023

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